molecular formula C10H9IO2 B13654387 Methyl 2-(4-iodophenyl)acrylate

Methyl 2-(4-iodophenyl)acrylate

Cat. No.: B13654387
M. Wt: 288.08 g/mol
InChI Key: IMIFJCXSGFHPDW-UHFFFAOYSA-N
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Description

Methyl 2-(4-iodophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-iodophenyl)acrylate can be synthesized through various methods. One common approach involves the reaction of 4-iodophenylboronic acid with methyl acrylate in the presence of a palladium catalyst, such as in the Suzuki-Miyaura coupling reaction . The reaction typically requires mild conditions and can be carried out in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high efficiency and yield. For instance, the reaction of (meth)acryloyl chloride with the corresponding alcohols in the presence of a base like triethylamine can be conducted in a tubular reactor, resulting in high conversion rates and minimal side products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-iodophenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as triethylamine, used in esterification reactions.

    Solvents: Organic solvents like dichloromethane or aqueous solutions.

Major Products

The major products formed from these reactions include various substituted phenyl acrylates and polymers with specific functional groups.

Scientific Research Applications

Methyl 2-(4-iodophenyl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(4-iodophenyl)acrylate primarily involves its reactivity at the iodine and acrylate moieties. The iodine atom can participate in substitution reactions, while the acrylate group can undergo polymerization. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromophenyl)acrylate
  • Methyl 2-(4-chlorophenyl)acrylate
  • Methyl 2-(4-fluorophenyl)acrylate

Uniqueness

Methyl 2-(4-iodophenyl)acrylate is unique due to the presence of the iodine atom, which provides distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution reactions, offering unique synthetic opportunities .

Properties

Molecular Formula

C10H9IO2

Molecular Weight

288.08 g/mol

IUPAC Name

methyl 2-(4-iodophenyl)prop-2-enoate

InChI

InChI=1S/C10H9IO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-6H,1H2,2H3

InChI Key

IMIFJCXSGFHPDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)C1=CC=C(C=C1)I

Origin of Product

United States

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